molecular formula C4H7ClN4 B6250492 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole CAS No. 55408-15-6

5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole

Cat. No. B6250492
CAS RN: 55408-15-6
M. Wt: 146.6
InChI Key:
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of 5-Chloromethylfurfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock .


Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The synthesis of CMF from both simple sugars and biomass has recently been extensively reviewed . The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .


Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .

Safety and Hazards

5-Chloromethylfurfural should be handled with caution . Typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear .

Future Directions

The analogs of 5-(hydroxymethyl)furfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), show promises in supplanting HMF from its derivative chemistry . These compounds can be produced directly from biomass in good isolated yields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole involves the reaction of 2-ethyl-1H-tetrazole-5-carboxylic acid with thionyl chloride to form 5-chloromethyl-2-ethyl-1H-tetrazole, which is then treated with sodium azide to yield the final product.", "Starting Materials": [ "2-ethyl-1H-tetrazole-5-carboxylic acid", "Thionyl chloride", "Sodium azide" ], "Reaction": [ "Step 1: 2-ethyl-1H-tetrazole-5-carboxylic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 2 hours.", "Step 4: The solvent is removed under reduced pressure to yield 5-chloromethyl-2-ethyl-1H-tetrazole.", "Step 5: 5-chloromethyl-2-ethyl-1H-tetrazole is dissolved in anhydrous DMF.", "Step 6: Sodium azide is added to the solution and the reaction mixture is heated to 80°C for 4 hours.", "Step 7: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to yield 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole." ] }

CAS RN

55408-15-6

Product Name

5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole

Molecular Formula

C4H7ClN4

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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